molecular formula C12H14O2 B13257082 4-(3-Ethylphenyl)oxolan-3-one

4-(3-Ethylphenyl)oxolan-3-one

Cat. No.: B13257082
M. Wt: 190.24 g/mol
InChI Key: XCVIIQWFBRAPFB-UHFFFAOYSA-N
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Description

4-(3-Ethylphenyl)oxolan-3-one is an organic compound with the molecular formula C12H14O2 It is a member of the oxolan-3-one family, characterized by a five-membered lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethylphenyl)oxolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-ethylphenylacetic acid with a suitable lactonization agent. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride, followed by cyclization under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and purification of the final product. Techniques such as distillation, crystallization, and chromatography are commonly used to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethylphenyl)oxolan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone ring to a diol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Diols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-(3-Ethylphenyl)oxolan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Ethylphenyl)oxolan-3-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Oxolan-3-one: A simpler analog with a similar lactone ring structure.

    3-Ethylphenylacetic acid: A precursor in the synthesis of 4-(3-Ethylphenyl)oxolan-3-one.

    Tetrahydrofuran-3-one: Another lactone with a different substitution pattern.

Uniqueness

This compound is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4-(3-ethylphenyl)oxolan-3-one

InChI

InChI=1S/C12H14O2/c1-2-9-4-3-5-10(6-9)11-7-14-8-12(11)13/h3-6,11H,2,7-8H2,1H3

InChI Key

XCVIIQWFBRAPFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C2COCC2=O

Origin of Product

United States

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